molecular formula C10H11NO4 B14905493 Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate

Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate

Cat. No.: B14905493
M. Wt: 209.20 g/mol
InChI Key: BZSSXNMBMIGXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate is a substituted benzoate ester featuring a hydroxyl group at the 4-position and a methylcarbamoyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 237.20 g/mol. This compound is structurally characterized by its ester (methoxycarbonyl) and amide (methylcarbamoyl) functionalities, which influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-hydroxy-3-(methylcarbamoyl)benzoate

InChI

InChI=1S/C10H11NO4/c1-11-9(13)7-5-6(10(14)15-2)3-4-8(7)12/h3-5,12H,1-2H3,(H,11,13)

InChI Key

BZSSXNMBMIGXNR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate typically involves the esterification of 4-hydroxy-3-(methylcarbamoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Key Applications/Findings Reference
Methyl 4-(carbamoylamino)benzoate 4-carbamoylamino, 3-unsubstituted C₉H₁₀N₂O₃ Aquaporin inhibitor screening
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate 4-hydroxy, 3-CF₃ C₉H₇F₃O₃ Intermediate for benzamide synthesis
Ethyl 4-(carbamoylamino)benzoate Ethyl ester, 4-carbamoylamino C₁₀H₁₂N₂O₃ SAR studies for aquaporin inhibition
Methyl 3-methylbenzoate (m-toluate) 3-methyl, 4-unsubstituted C₉H₁₀O₂ Commercial surfactant/plasticizer

Key Observations :

  • Bioactivity: Methyl 4-(carbamoylamino)benzoate and its ethyl analog are noted for their role in aquaporin inhibition studies, suggesting that carbamoyl groups enhance target binding . In contrast, Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate’s hydroxyl and methylcarbamoyl groups may confer distinct hydrogen-bonding capabilities, though direct biological data are absent in the evidence.
  • Synthetic Utility: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate serves as a precursor for chloropropoxy-substituted benzamides, highlighting the reactivity of hydroxyl groups in nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Methyl 3-methylbenzoate Ethyl 4-(carbamoylamino)benzoate
Molecular Weight (g/mol) 237.20 150.18 208.21
Functional Groups -OH, -COOCH₃, -CONHCH₃ -COOCH₃, -CH₃ -COOCH₂CH₃, -CONH₂
Solubility (Predicted) Moderate in polar solvents (e.g., acetone) High in organic solvents Moderate in DMSO/water
Stability Hydrolytically sensitive (ester/amide) Stable Sensitive to hydrolysis

Insights :

  • The hydroxyl and methylcarbamoyl groups in this compound likely reduce its lipophilicity compared to non-polar analogs like methyl 3-methylbenzoate, impacting bioavailability .
  • Hydrolytic instability is a shared limitation among ester- and amide-containing benzoates, necessitating stabilized formulations for pharmaceutical applications .

Structure-Activity Relationship (SAR) Trends

  • Carbamoyl vs. Carbamoylamino Groups: Ethyl 4-(carbamoylamino)benzoate exhibited superior aquaporin inhibition compared to methyl 4-(carbamoylamino)benzoate, indicating that ethyl esters may enhance binding affinity . The methylcarbamoyl group in the target compound could offer steric or electronic advantages over carbamoylamino derivatives.
  • Hydroxyl Group Impact : Hydroxyl-substituted benzoates (e.g., methyl 4-hydroxy-3-(trifluoromethyl)benzoate) are critical intermediates for further functionalization, as seen in the synthesis of benzamide drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.